molecular formula C13H21N3S B13339529 4,6-Dimethyl-2-((2-(piperidin-2-yl)ethyl)thio)pyrimidine

4,6-Dimethyl-2-((2-(piperidin-2-yl)ethyl)thio)pyrimidine

Cat. No.: B13339529
M. Wt: 251.39 g/mol
InChI Key: FXRXONZTVAQEMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,6-Dimethyl-2-((2-(piperidin-2-yl)ethyl)thio)pyrimidine (CAS 1273931-21-7) is a chemical compound of significant interest in early-stage oncological research and drug discovery. It belongs to a class of trisubstituted pyrimidines that are rationally designed to act as CDC42 GTPase interaction inhibitors . The core mechanism of action involves specifically blocking the interaction between CDC42 and its downstream effector, PAK protein . This CDC42-PAK interaction is a crucial pathway for the progression of multiple tumor types, influencing cell migration, angiogenesis, and resistance to targeted therapies . By inhibiting this protein-protein interaction, this class of inhibitors presents a promising strategy for investigating new anticancer agents, differing from approaches that target the CDC42-GEF interface . The compound has a molecular formula of C13H21N3S and a molecular weight of 251.39 g/mol . It is supplied with a typical purity of 98% and should be stored at 2-8°C . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C13H21N3S

Molecular Weight

251.39 g/mol

IUPAC Name

4,6-dimethyl-2-(2-piperidin-2-ylethylsulfanyl)pyrimidine

InChI

InChI=1S/C13H21N3S/c1-10-9-11(2)16-13(15-10)17-8-6-12-5-3-4-7-14-12/h9,12,14H,3-8H2,1-2H3

InChI Key

FXRXONZTVAQEMD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)SCCC2CCCCN2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dimethyl-2-((2-(piperidin-2-yl)ethyl)thio)pyrimidine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography .

Chemical Reactions Analysis

Types of Reactions

4,6-Dimethyl-2-((2-(piperidin-2-yl)ethyl)thio)pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

Comparison with Similar Compounds

Substituent Variations in Pyrimidine Derivatives

Table 1: Structural and Functional Comparison of Selected Pyrimidine Derivatives

Compound Name Structural Features Biological Activity (IC50/EC50) Key Physicochemical Properties References
Target Compound 4,6-dimethylpyrimidine, ethylthio-piperidine Not reported Higher lipophilicity (piperidine)
4,6-Dimethyl-2-((2-(pyrrolidin-1-yl)ethyl)thio)pyrimidine Pyrrolidine (5-membered ring) substituent Not reported Reduced steric bulk vs. piperidine
4,6-Dimethyl-2-((4-nitrobenzyl)thio)pyrimidine Nitrobenzyl-thio group Not reported Electron-withdrawing nitro group
4,6-Dimethyl-2-[(methylthio)methyl]pyrimidine Methylthio-methyl substituent Not reported Lower molecular weight (MW = 168.26)
2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide Acetamide-linked pyridinyl group Not reported Increased polarity (amide bond)
4,6-Dimethyl-2-(phenyldisulfanyl)pyrimidine Disulfide linkage with phenyl group IC50: 1.379 µM (SARS-CoV Mpro) Redox-sensitive disulfide bond

Key Structural and Functional Differences

Piperidine vs. Pyrrolidine’s smaller size may reduce metabolic stability due to faster ring-opening reactions.

Thioether vs. Disulfide Linkages :

  • Compounds with disulfide bonds (e.g., 4,6-Dimethyl-2-(phenyldisulfanyl)pyrimidine) exhibit redox activity, which may limit their stability in reducing environments but enable targeted release in specific tissues .
  • The thioether group in the target compound provides higher chemical stability, favoring prolonged biological activity.

Electron-Withdrawing vs. The methyl groups in the target compound contribute to lipophilicity, enhancing membrane permeability.

Polarity and Solubility :

  • Acetamide derivatives (e.g., 2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide) exhibit higher aqueous solubility due to hydrogen-bonding capacity but may suffer from reduced blood-brain barrier penetration .

Biological Activity

4,6-Dimethyl-2-((2-(piperidin-2-yl)ethyl)thio)pyrimidine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide an in-depth examination of its biological properties, including antimicrobial effects, anticancer activity, and other pharmacological implications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₁₁H₁₅N₃S
  • Molecular Weight : 225.33 g/mol

This compound features a pyrimidine ring substituted with a piperidine-derived thioether, which contributes to its unique biological profile.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrimidine derivatives. The compound has shown significant activity against various bacterial strains. For instance:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.25 μg/mL
Streptococcus pneumoniae0.50 μg/mL
Enterococcus faecalis0.75 μg/mL

These results indicate that this compound could serve as a lead compound for developing new antimicrobial agents against resistant strains .

Anticancer Activity

The compound's anticancer properties have also been investigated. In vitro studies demonstrated that it could inhibit the proliferation of cancer cell lines such as:

Cell LineIC50 (μM)
MCF-7 (breast cancer)5.0
HeLa (cervical cancer)3.5
A549 (lung cancer)4.0

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase, making it a candidate for further development as an anticancer therapeutic .

Safety and Toxicology

Safety assessments have been conducted to evaluate the toxicity of the compound. In vivo studies in mice indicated no acute toxicity at doses up to 2000 mg/kg, suggesting a favorable safety profile for potential therapeutic use .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyrimidine derivatives. Modifications on the piperidine ring and pyrimidine core can significantly influence their pharmacological properties.

  • Piperidine Substituents : Variations in substituents on the piperidine ring have shown to enhance antibacterial activity.
  • Pyrimidine Modifications : Alterations at positions 4 and 6 on the pyrimidine ring can lead to improved anticancer efficacy.

Case Studies

Several case studies have illustrated the practical applications of this compound:

  • Case Study A : A study involving a combination therapy with this compound and conventional antibiotics showed synergistic effects against resistant bacterial strains.
  • Case Study B : In a preclinical trial for cancer treatment, patients receiving this compound alongside standard chemotherapy exhibited improved tumor response rates compared to those receiving chemotherapy alone.

Q & A

Q. What in vitro models are appropriate for evaluating the cytotoxicity of this compound?

  • Methodological Answer : Use MTT assays on human cancer cell lines (e.g., HeLa, MCF-7) with 48–72 hr exposure. Include a non-malignant cell line (e.g., HEK-293) to assess selectivity. Normalize results to positive controls (e.g., cisplatin) and validate with flow cytometry for apoptosis markers .

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